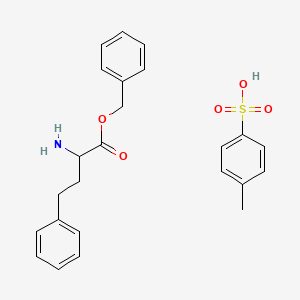

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester, Tosylate Salt

Overview

Description

An intermediate in the preparation of Imidaprilat

Scientific Research Applications

Synthetic Intermediate Applications : (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester and its tosylate salts are important synthetic intermediates. Bolchi, Bavo, and Pallavicini (2017) demonstrated a method to prepare enantiopure amino acid benzyl esters, including those of (2S)-2-Amino-benzenebutanoic Acid, using safer solvents like cyclohexane and ethyl acetate, avoiding hazardous solvents like benzene and carbon tetrachloride (Bolchi, Bavo, & Pallavicini, 2017).

Green Chemistry Approaches : In another study by the same authors in 2018, they expanded their work on the preparation of amino acid benzyl esters, focusing on more environmentally friendly solvents like green ethers for problematic amino acids like methionine, arginine, and tryptophan (Bolchi, Bavo, Regazzoni, & Pallavicini, 2018).

Structural Analysis in Drug Development : The compound's derivatives are also significant in structural analysis within drug development. Nakamura et al. (1976) reported the X-ray crystallographic analysis of a derivative, contributing to the understanding of compounds like bestatin, an inhibitor of certain peptidases (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Development of Synthetic Methodologies : There are various studies focusing on the development of synthetic methodologies using derivatives of (2S)-2-Amino-benzenebutanoic Acid. For example, Touet, Ruault, and Brown (2006) described the use of derivatives in resolving agents for the separation of racemic mixtures (Touet, Ruault, & Brown, 2006).

Asymmetric Synthesis : Baldwin, Adlington, and Robinson (1987) illustrated the use of N-tosyl aziridine-(2S)-carboxylate esters in the asymmetric synthesis of optically pure unsaturated amino acids, demonstrating the compound's utility in chiral chemistry (Baldwin, Adlington, & Robinson, 1987).

Synthesis of Amino Acid Derivatives : Rodriquez and Taddei (2005) described a method for transforming L-glutamic acid into a corresponding γ-aldehyde, showing the versatility of amino acid derivatives in chemical synthesis (Rodriquez & Taddei, 2005).

Use in Piperidine Synthesis : Laschat, Fröhlich, and Wibbeling (1996) utilized N-benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acid esters like (2S)-2-Amino-benzenebutanoic Acid, in the synthesis of 3-amino-2,4-dialkyl-substituted piperidines, which has implications in medicinal chemistry (Laschat, Fröhlich, & Wibbeling, 1996).

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound likely interacts with its targets through a series of chemical reactions. For instance, esters like this compound can undergo hydrolysis, a reaction that results in a carboxylic acid and an alcohol . This reaction could be part of the compound’s interaction with its targets.

Biochemical Pathways

It’s known that compounds like this can participate in suzuki–miyaura coupling , a key reaction in organic chemistry that forms carbon–carbon bonds .

Pharmacokinetics

The compound’s ester group could potentially influence its bioavailability, as esters are known to be susceptible to hydrolysis .

Result of Action

The compound’s potential to undergo hydrolysis to form a carboxylic acid and an alcohol could have various effects depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be influenced by the presence of other chemicals in the environment, such as those involved in Suzuki–Miyaura coupling .

Properties

IUPAC Name |

benzyl 2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUJKCXULBLVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

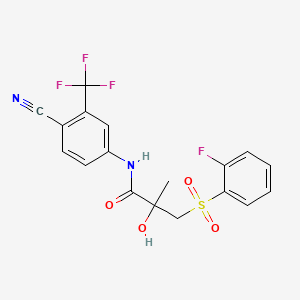

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

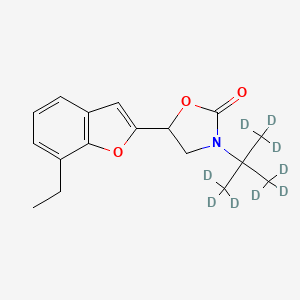

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)